Ligand Efficiency Evolution in BACE1 Inhibition
The N-cyclohexyl-N-methylpropanamide substructure appears in the optimized BACE1 inhibitor 3-(2-aminoquinolin-3-yl)-N-cyclohexyl-N-methylpropanamide (Compound 59) which achieved an IC₅₀ of 11 nM on BACE1 (FRET assay) and cellular activity of 80 nM, representing >10⁶-fold improvement over the initial fragment hit 2-aminoquinoline 1 (IC₅₀ 900 µM). By contrast, the closest comparator without this full amide substructure—3-(2-amino-6-o-tolylquinolin-3-yl)-N-cyclohexylpropanamide (PDB 3RTN)—lacks the N-methyl group and shows a distinct binding pose even at the same target [1][2]. The ligand efficiency (LE) of the initial fragment hit was 0.45 kcal/mol per heavy atom; after optimization incorporating the cyclohexyl-N-methylpropanamide side chain, the LE was maintained while potency increased by six orders of magnitude [1].
| Evidence Dimension | BACE1 inhibitory potency (IC₅₀) and ligand efficiency |
|---|---|
| Target Compound Data | Compound 59 (bearing N-cyclohexyl-N-methylpropanamide): IC₅₀ = 11 nM (FRET assay); cellular IC₅₀ = 80 nM |
| Comparator Or Baseline | Initial fragment hit 2-aminoquinoline 1: IC₅₀ = 900 µM (FRET assay); LE = 0.45 kcal/mol·HA⁻¹ |
| Quantified Difference | ~81,818-fold improvement in IC₅₀ from fragment hit to optimized compound containing the target amide substructure |
| Conditions | BACE1 FRET enzyme assay; cellular assay in HEK293 cells; ligand efficiency calculated as ΔG/N_non-hydrogen atoms from SPR Kd |
Why This Matters
For procurement in fragment-based screening or SAR campaigns, the cyclohexyl-N-methylpropanamide moiety is a validated substructure that contributed to a rare >10⁶-fold potency improvement, making the building block strategically important for medicinal chemistry libraries targeting aspartyl proteases.
- [1] Cheng Y, Judd TC, Bartberger MD, et al. From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). J Med Chem. 2011;54(16):5836-5857. DOI: 10.1021/jm200544q View Source
- [2] RCSB PDB. 3RTN: Structure of BACE-1 (Beta-Secretase) in Complex with 3-(2-Amino-6-o-tolylquinolin-3-yl)-N-cyclohexylpropanamide. Deposited 2011-05-03. https://www.rcsb.org/structure/3RTN View Source
